UWA-101 - 1350821-24-7

UWA-101

Catalog Number: EVT-1589577
CAS Number: 1350821-24-7
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UWA-101 is a novel compound characterized as a dual inhibitor of serotonin transporter and dopamine transporter. It is notably derived from the structure of 3,4-methylenedioxymethamphetamine, commonly known as MDMA. This compound has been studied primarily for its potential therapeutic effects in Parkinson's disease, where it has shown promise in enhancing the efficacy of L-DOPA treatment without exacerbating dyskinesia, a common side effect associated with long-term L-DOPA therapy .

Source

UWA-101 was synthesized through a process involving reductive amination of piperonyl cyclopropyl ketone with methylamine. The resulting product was further processed to form its hydrochloride salt, which is water-soluble and crystalline . The compound has been extensively evaluated in preclinical models, particularly using MPTP-lesioned marmosets to assess its effects on motor functions and dyskinesia .

Classification

UWA-101 falls under the category of psychoactive substances but is distinct in that it lacks the psychoactive properties typically associated with MDMA. Its classification as a monoamine re-uptake inhibitor places it within a group of compounds that modulate neurotransmitter levels in the brain, specifically targeting serotonin and dopamine systems .

Synthesis Analysis

Methods

The synthesis of UWA-101 involves a two-step process:

  1. Reductive Amination: The initial step involves the reaction of piperonyl cyclopropyl ketone with methylamine to form the base structure of UWA-101.
  2. Formation of Hydrochloride Salt: The synthesized base is then converted into its hydrochloride form to enhance solubility and stability for pharmacological testing.

Technical Details

The synthesis was optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to confirm the structure and purity of UWA-101 .

Molecular Structure Analysis

Structure

UWA-101's molecular formula is C14H17NC_{14}H_{17}N with a molecular weight of approximately 215.29 g/mol. The structural configuration includes a cyclopropyl group attached to a piperonyl moiety, contributing to its unique pharmacological profile.

Data

The compound's stereochemistry plays a crucial role in its interaction with serotonin and dopamine transporters, influencing its binding affinity and functional activity. Detailed structural analysis has shown that UWA-101 exhibits a binding profile distinct from traditional MDMA analogs, showing reduced affinity for norepinephrine transporter and serotonin receptor subtypes .

Chemical Reactions Analysis

Reactions

UWA-101 primarily acts through the inhibition of serotonin and dopamine reuptake mechanisms. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic signaling which is beneficial in treating Parkinson's disease symptoms.

Technical Details

In vitro studies have demonstrated that UWA-101 effectively inhibits both serotonin transporter and dopamine transporter with comparable potency. This dual inhibition mechanism is significant as it allows for synergistic effects when administered alongside L-DOPA, improving therapeutic outcomes without increasing dyskinetic side effects .

Mechanism of Action

Process

The mechanism by which UWA-101 exerts its effects involves the blockade of serotonin and dopamine reuptake sites on their respective transporters. By preventing the reabsorption of these neurotransmitters, UWA-101 increases their availability in the synaptic cleft.

Data

Studies indicate that co-administration of UWA-101 with L-DOPA can significantly enhance motor function in animal models without aggravating dyskinesia. This effect has been attributed to the balanced modulation of both serotonin and dopamine systems, which is crucial for maintaining motor control in Parkinsonian patients .

Physical and Chemical Properties Analysis

Physical Properties

UWA-101 is typically presented as a white crystalline powder when in its hydrochloride form. It is soluble in water, which facilitates its administration in pharmacological studies.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its melting point and solubility characteristics are essential for formulation development in potential therapeutic applications.

Relevant data from studies show that UWA-101 maintains its efficacy over time when stored properly, ensuring consistent performance in biological assays .

Applications

UWA-101 has significant potential applications in scientific research, particularly in:

  • Parkinson's Disease Treatment: Enhancing the efficacy of L-DOPA while minimizing side effects such as dyskinesia.
  • Cancer Research: Preliminary studies suggest activity against certain blood cancer-derived cell lines without cytotoxic effects typical of other chemotherapeutic agents .
  • Neuroscience Studies: Investigating serotonergic and dopaminergic interactions within various neurological disorders.
Introduction to UWA-101 in Neuropharmacological Research

Historical Context of Phenethylamine Derivatives in Parkinson’s Disease Therapy

The exploration of phenethylamine derivatives for Parkinson's disease (PD) therapy represents a significant convergence of neuropharmacology and medicinal chemistry. Early observations revealed that certain illicit substances, notably 3,4-methylenedioxymethamphetamine (MDMA), demonstrated unexpected antidyskinetic effects in PD models. Initial preclinical studies in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned primates and rodent models showed MDMA could transiently alleviate levodopa-induced dyskinesia (LID) – a debilitating side effect of long-term L-DOPA therapy characterized by involuntary movements [2] [4]. This effect was mechanistically linked to MDMA's ability to modulate monoaminergic neurotransmission, particularly through interactions with serotonin (SERT) and dopamine (DAT) transporters [9]. However, MDMA's strong psychoactive properties, neurotoxicity concerns, and status as a controlled substance rendered it clinically unusable [2] [6]. These limitations catalyzed research into structurally modified analogues designed to retain therapeutic benefits while eliminating recreational and neurotoxic potential. Early efforts focused on modifying the core phenethylamine scaffold, leading to compounds like α-methyl-MDMA variants, but achieving a clear dissociation between desired antidyskinetic effects and undesirable side effects remained elusive until the development of cyclopropyl-substituted derivatives [1] [8].

Rationale for Structural Modification of MDMA Analogues

The strategic redesign of MDMA to create UWA-101 (α-cyclopropyl-MDMA) was driven by sophisticated structure-activity relationship (SAR) principles targeting specific pharmacological limitations. Key modifications focused on the α-carbon substituent, a critical determinant of transporter affinity and selectivity. Replacing MDMA's α-methyl group with a cyclopropyl ring yielded profound changes in receptor binding and functional activity [1] [2] [6]:

  • Reduced Noradrenergic Activity and 5-HT2A Affinity: The cyclopropyl substitution dramatically decreased affinity for the norepinephrine transporter (NET) (>5-fold reduction) and the 5-HT2A receptor. This reduction is critical as NET inhibition and 5-HT2A activation are associated with cardiovascular side effects and psychoactive/hallucinogenic properties, respectively [1] [9].
  • Enhanced Dopaminergic Activity: Crucially, the modification increased affinity for DAT by approximately 10-fold compared to MDMA. This shift towards dopamine reuptake inhibition is highly relevant for PD, where dopaminergic transmission is deficient [2] [6].
  • Retained Serotonergic Activity: UWA-101 maintained high affinity for SERT, similar to MDMA [2].
  • Unique Pharmacological Profile: The net effect transformed UWA-101 into a potent and balanced dual serotonin-dopamine reuptake inhibitor (SDRI) with negligible effects on noradrenaline reuptake. This SERT/DAT inhibition profile (Ki values ~300-500 nM for both) was distinct from both MDMA and existing antidepressants or stimulants [1] [2] [6].

Table 1: Comparative Binding Affinities (Ki, nM) of MDMA, UWA-101, and Related Analogues at Monoamine Transporters

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)5-HT2A (Ki, nM)Primary Profile
MDMA~200-400~3000-5000~200-500~1000-5000SERT > NET > DAT Releaser
UWA-101300-500300-500>50,000>50,000Balanced SERT/DAT Inhibitor (SDRI)
UWA-121 (R-101)~4640~592>50,000>50,000DAT > SERT Inhibitor
UWA-122 (S-101)~120>50,000>50,000>50,000Selective SERT Inhibitor
UWA-001 (α-phenyl)~1300>50,000~13,400~1200NET/SERT/5-HT2A

Source: Compiled from [1] [2] [3]

This tailored pharmacology translated into a superior in vitro and in vivo profile:

  • Lack of Psychoactivity: Unlike MDMA, UWA-101 did not substitute for MDMA in drug discrimination assays in rats, indicating it lacks the subjective effects associated with ecstasy. It also did not reduce food intake, a behavioral surrogate for stimulant effects [2] [6].
  • Absence of Neurotoxicity: UWA-101 showed no cytotoxicity towards serotonergic cell lines (e.g., SH-SY5Y) at concentrations where MDMA was significantly toxic. This suggested a dissociation from the neurotoxic mechanisms linked to MDMA's metabolites or excessive serotonin release/oxidative stress [1] [2] [6].
  • Enantiomer Specificity: Resolution of the UWA-101 racemate revealed distinct profiles for its enantiomers. UWA-121 (R-enantiomer) acted as a dopamine-preferring reuptake inhibitor (DAT Ki ~592 nM, SERT Ki ~4640 nM), while UWA-122 (S-enantiomer) was a highly selective serotonin reuptake inhibitor (SERT Ki ~120 nM) [3]. This highlighted the stereochemical sensitivity of transporter inhibition within this chemical class.

Research Objectives and Significance of UWA-101 in Addressing L-DOPA-Induced Complications

The primary research objectives for UWA-101 were clearly defined to address critical unmet needs in advanced PD therapy:

  • Extend Duration of Therapeutic Benefit ("ON-Time"): Mitigate the "wearing-off" phenomenon, where the duration of L-DOPA's beneficial motor effects shortens over time, leading to increased disability ("OFF-Time").
  • Improve Quality of ON-Time: Alleviate L-DOPA-induced dyskinesia (LID) without compromising the anti-parkinsonian efficacy of L-DOPA. Specifically, increase the proportion of ON-time that is free from disabling dyskinesia ("good quality" ON-time).
  • Avoid Exacerbating Non-Motor Side Effects: Ensure the intervention does not worsen L-DOPA-induced psychosis-like behaviors or other non-motor complications.
  • Provide a Safer Alternative: Offer a therapeutic agent devoid of the neurotoxicity, abuse potential, and acute side effects (e.g., hyperthermia) associated with MDMA and some other dopaminergics.

Preclinical validation in the MPTP-lesioned marmoset model, a robust predictor of clinical effects in PD, demonstrated UWA-101's significant potential [2] [4] [5]:

  • Dose-Dependent Extension of ON-Time: Co-administration of UWA-101 (3, 6, and 10 mg/kg) with L-DOPA significantly increased total ON-time duration by 28%, 28%, and 33%, respectively, compared to L-DOPA alone.
  • Marked Increase in Good Quality ON-Time: Critically, UWA-101 (10 mg/kg) increased the duration of ON-time without disabling dyskinesia by 62%. This represented a 178% improvement in the proportion of good quality ON-time relative to the extension effect, far exceeding the benefits observed with MDMA or other adjuncts like COMT or MAO-B inhibitors which typically worsen dyskinesia [4] [6].
  • Non-Exacerbation of Dyskinesia: Unlike previous monoamine reuptake inhibitors (e.g., nomifensine, tesofensine) or other adjuncts, UWA-101 did not increase the severity of existing LID at any dose tested [4] [5].
  • Limitation at Higher Doses: While effective and safe regarding motor complications, the highest doses of UWA-101 (6 and 10 mg/kg) were associated with an increase in L-DOPA-induced psychosis-like behaviors (e.g., excessive grooming, hallucinatory-like checking) [4] [5]. This highlighted the delicate balance required in modulating monoaminergic pathways and informed further development towards more DAT-selective enantiomers like UWA-121.

Table 2: Effects of UWA-101 Adjunct Therapy on L-DOPA Response in MPTP-Lesioned Marmosets

ParameterL-DOPA + VehicleL-DOPA + UWA-101 (3 mg/kg)L-DOPA + UWA-101 (6 mg/kg)L-DOPA + UWA-101 (10 mg/kg)
Total ON-time IncreaseBaseline+28%*+28%*+33%*
ON-time without Disabling DyskinesiaBaseline+35% (P>0.05)+42% (P>0.05)+62%**
Dyskinesia SeverityBaselineNo ChangeNo ChangeNo Change
Psychosis-like BehavioursBaselineNo ChangeIncreased*Increased*

_Statistically significant change (P<0.05); *P<0.01. Source: [4] [5]_

The significance of UWA-101 lies in its validation of a novel therapeutic strategy:

  • Proof of Concept for Dual SERT/DAT Inhibition: UWA-101 was the first compound demonstrating that balanced inhibition of SERT and DAT (SDRI) can effectively extend L-DOPA benefit without worsening dyskinesia. This contrasts with selective dopamine reuptake inhibitors (DARI) or triple reuptake inhibitors, which often exacerbate dyskinesia [2] [4].
  • Chemical Platform for Optimization: The UWA-101 scaffold, particularly the active enantiomer UWA-121, provides a foundation for developing improved therapeutics targeting the complex monoaminergic dysfunction underlying LID and wearing-off [3].
  • Addressing Core Pathophysiology: By modulating both dopaminergic (extending synaptic DA presence) and serotonergic (influencing DA release from serotonergic neurons) pathways implicated in LID genesis [4] [7], UWA-101 represents a mechanistically grounded approach beyond simple dopamine replacement or receptor blockade.

Properties

CAS Number

1350821-24-7

Product Name

UWA-101

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12/h2,5,7,10-11,14H,3-4,6,8H2,1H3

InChI Key

DNROCNZQNQSVOG-UHFFFAOYSA-N

SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3

Synonyms

2-(benzo(d)dioxol-5-yl)-1-cyclopropyl-N-methylethanamine
N-methyl-1-cyclopropyl-1-piperonylmethylamine
UWA-101
UWA-121
UWA-122

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.